molecular formula C15H28N2O3 B13233016 tert-Butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate

tert-Butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate

Cat. No.: B13233016
M. Wt: 284.39 g/mol
InChI Key: LGTQJSJAVGKOBB-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate is a spirocyclic compound featuring a 1-oxaspiro[4.5]decane core with an aminomethyl substituent at position 2 and a tert-butyl carbamate group at position 6. This structure combines a rigid spirocyclic framework with functional groups that enhance its utility as a synthetic intermediate, particularly in medicinal chemistry for drug discovery. The carbamate group serves as a protective moiety for amines, while the aminomethyl side chain offers a site for further derivatization .

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

tert-butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate

InChI

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)17-11-4-7-15(8-5-11)9-6-12(10-16)19-15/h11-12H,4-10,16H2,1-3H3,(H,17,18)

InChI Key

LGTQJSJAVGKOBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CCC(O2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spiro[4.5]decane ring system through a cyclization reaction. This can be achieved using a suitable diol and a cyclizing agent under controlled conditions.

    Introduction of the Oxirane Ring: The oxirane ring is introduced via an epoxidation reaction, using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

    Aminomethylation: The aminomethyl group is introduced through a nucleophilic substitution reaction, using a suitable amine and a protecting group such as tert-butyl carbamate.

    Final Deprotection: The final step involves the removal of the protecting group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

tert-Butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analog Identification

The compound’s closest analogs share the spiro[4.5]decane scaffold but differ in heteroatom placement, substituents, and functional groups. Below is a comparative analysis of selected analogs (Table 1):

Table 1: Comparative Analysis of Structural Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Spiro System
tert-Butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate (Target) Not specified C₁₅H₂₆N₂O₃ (inferred) ~282.38 1-oxa, 2-aminomethyl, 8-carbamate [4.5]decane
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate 191805-29-5 C₁₄H₂₃NO₃ 253.34 1-oxo, 8-aza, 8-carbamate [4.5]decane
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 336191-17-4 C₁₃H₂₃N₃O₂ 253.34 2,8-diaza, 2-carbamate [4.5]decane
tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate 2306249-46-5 C₁₄H₂₄F₂N₂O₂ 290.35 3,3-difluoro, 8-aza, 1-carbamate [4.5]decane
tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate 1823492-83-6 C₁₄H₂₆N₂O₂ 254.37 8-amino, 1-aza, 1-carbamate [4.5]decane

Functional Group and Reactivity Differences

  • Aminomethyl vs.
  • Heteroatom Configuration : The 1-oxa (oxygen) in the target contrasts with 8-aza (nitrogen) in CAS 191805-29-5, altering electronic properties and hydrogen-bonding capacity .
  • Fluorine Substitution: The difluoro analog (CAS 2306249-46-5) exhibits enhanced metabolic stability and lipophilicity due to fluorine’s electronegativity, unlike the target’s polar aminomethyl group .

Biological Activity

tert-Butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate is a compound that has attracted attention due to its potential biological activity. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C15H27NO3C_{15}H_{27}NO_3, with a molecular weight of 269.38 g/mol. The compound features a spiro structure, which is known to contribute to unique biological activities due to its three-dimensional conformation.

Synthesis

The synthesis of this compound often involves the reaction of tert-butyl carbamate with specific amine derivatives under controlled conditions. The formation of the spiro structure is crucial, as it influences the compound's interaction with biological targets.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related carbamates have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in inflammation pathways. A study reported that certain analogues showed inhibition rates comparable to the standard anti-inflammatory drug indomethacin, with percentages ranging from 39% to 54% in carrageenan-induced edema models .

Anticancer Potential

Preliminary investigations into the anticancer effects of spiro compounds have shown promising results. Compounds with similar structures have been noted for their ability to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanism often involves modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

The antimicrobial properties of carbamate derivatives have also been explored extensively. Various studies suggest that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes within microbial cells .

Case Studies

  • Anti-inflammatory Effects : In a study involving several carbamate derivatives, it was found that those with a spiro structure exhibited enhanced anti-inflammatory activity compared to linear counterparts. The mechanism was attributed to selective COX-2 inhibition, reducing prostaglandin synthesis during inflammatory responses .
  • Anticancer Activity : A series of experiments demonstrated that spiro compounds could significantly reduce the viability of breast cancer cells in vitro, suggesting potential for development as anticancer agents. The compounds were shown to activate caspase pathways leading to apoptosis .
  • Antimicrobial Efficacy : In vitro tests against various bacterial strains revealed that certain derivatives of the compound displayed notable antimicrobial activity, suggesting their potential use as therapeutic agents against resistant strains .

Data Summary

Biological ActivityMechanismReference
Anti-inflammatoryCOX-2 inhibition
AnticancerInduction of apoptosis
AntimicrobialDisruption of cell wall synthesis

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